molecular formula C8H7N3O3 B3157307 2-Azido-4-methoxybenzoic acid CAS No. 848142-85-8

2-Azido-4-methoxybenzoic acid

Cat. No.: B3157307
CAS No.: 848142-85-8
M. Wt: 193.16 g/mol
InChI Key: RIHBTBQFQTUCFC-UHFFFAOYSA-N
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Description

2-Azido-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H7N3O3 and a molecular weight of 193.16 g/mol. This compound is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a benzoic acid core. It is widely used in scientific experiments due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 2-Azido-4-methoxybenzoic acid typically involves the introduction of the azido group to a methoxybenzoic acid derivative. One common method is the diazotization of 2-amino-4-methoxybenzoic acid followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN3) to introduce the azido group .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

2-Azido-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions, although this is less common.

Common reagents used in these reactions include sodium azide (NaN3), hydrogen gas (H2), and various catalysts such as palladium on carbon (Pd/C). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azido-4-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocycles, including triazoles, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in bioconjugation techniques, where the azido group can react with alkynes in a click chemistry reaction to label biomolecules.

    Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Azido-4-methoxybenzoic acid primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity makes it a valuable tool in bioconjugation and the synthesis of complex molecules .

Comparison with Similar Compounds

2-Azido-4-methoxybenzoic acid can be compared with other azido-substituted benzoic acids, such as 2-azido-3-methoxybenzoic acid and 2-azido-5-methoxybenzoic acid. These compounds share similar reactivity due to the presence of the azido group but differ in the position of the methoxy group, which can influence their chemical behavior and applications .

Properties

IUPAC Name

2-azido-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-5-2-3-6(8(12)13)7(4-5)10-11-9/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHBTBQFQTUCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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